molecular formula C10H11N3O3 B8500647 1-(5-nitro-2-pyridinyl)-2-Piperidinone

1-(5-nitro-2-pyridinyl)-2-Piperidinone

Cat. No. B8500647
M. Wt: 221.21 g/mol
InChI Key: UHWKBRQDSHYYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030141B2

Procedure details

See Example 75a. 2-Amino-5-nitro-pyridine (2.0 g, 14.3 mmol), 5-bromo-pentanoyl chloride (2.86 g, 14.3 mmol), triethylamine (2.39 g, 17.2 mmol), catalytic DMAP were heated at reflux in toluene (70 mL) 22 h. The reaction was allowed to cool to RT, concentrated and the resulting oil portioned between EtOAc and water. The organic layer was separated, washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate produced an oil which was dissolved in THF (140 mL). Potassium tert-Butoxide (1.68 g, 15.0 mmol) was added portion-wise and the reaction stirred at RT for 2 h. Water was then added, and the reaction extracted with EtOAc. The organics were then washed with brine and dried over MgSO4. Purification of the crude material by mplc revealed the product as an orange solid. MS: APCI (AP+): 222.1 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17].C(N(CC)CC)C.CC(C)([O-])C.[K+]>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1.C1COCC1.O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:1]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16]2=[O:17])=[N:3][CH:4]=1)([O-:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCCCCC(=O)Cl
Name
Quantity
2.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate produced an oil which
EXTRACTION
Type
EXTRACTION
Details
the reaction extracted with EtOAc
WASH
Type
WASH
Details
The organics were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by mplc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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